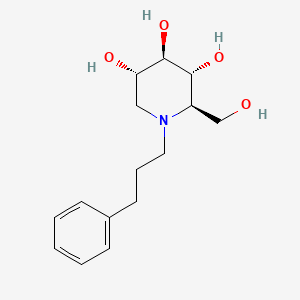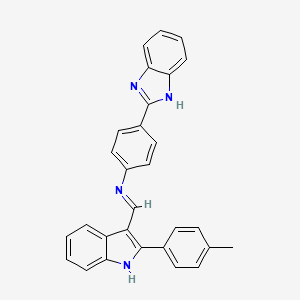
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine is a complex organic compound that features a benzimidazole ring, an indole ring, and a benzenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenylindole-3-carbaldehyde with 4-(1H-benzimidazol-2-yl)benzenamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding benzoic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine involves its interaction with specific molecular targets. The benzimidazole and indole rings allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-4-methylbenzenamine
- 2-(1H-Benzimidazol-2-yl)-4-bromophenyl methyl ether
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
Uniqueness
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine is unique due to its combination of benzimidazole and indole rings, which confer specific binding properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
92574-29-3 |
|---|---|
Molecular Formula |
C29H22N4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[2-(4-methylphenyl)-1H-indol-3-yl]methanimine |
InChI |
InChI=1S/C29H22N4/c1-19-10-12-20(13-11-19)28-24(23-6-2-3-7-25(23)31-28)18-30-22-16-14-21(15-17-22)29-32-26-8-4-5-9-27(26)33-29/h2-18,31H,1H3,(H,32,33) |
InChI Key |
VKJHTPPHJXPNJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


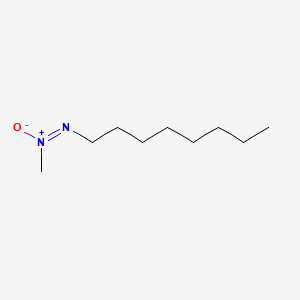
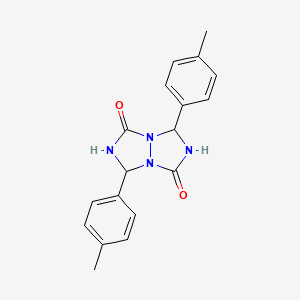
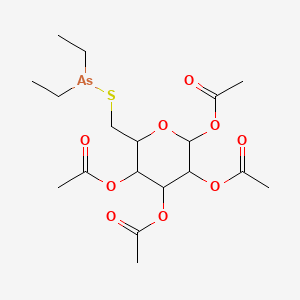
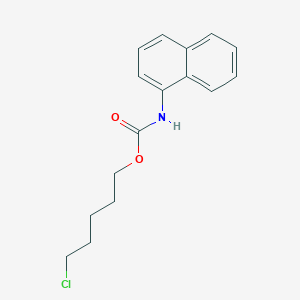


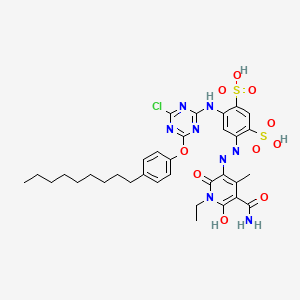
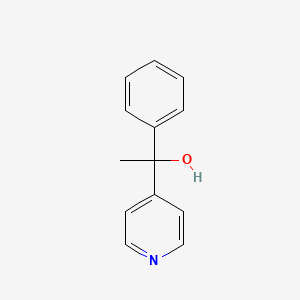
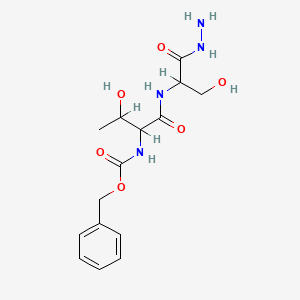
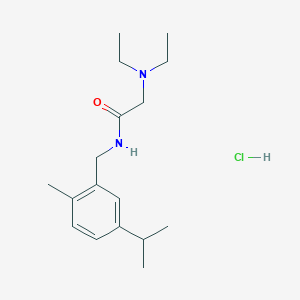

![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
